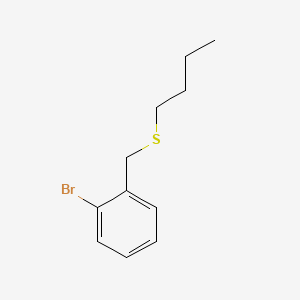

2-(S-Butylthiomethyl)-1-bromobenzene

Description

2-(S-Butylthiomethyl)-1-bromobenzene is an organosulfur compound characterized by a brominated benzene ring substituted with an S-butylthiomethyl group. This structural motif confers unique reactivity due to the electron-withdrawing bromine atom and the sulfur-containing alkyl chain, which may participate in nucleophilic or catalytic processes.

Properties

IUPAC Name |

1-bromo-2-(butylsulfanylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrS/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWFJGWXVHQLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681103 | |

| Record name | 1-Bromo-2-[(butylsulfanyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309978-21-9 | |

| Record name | Benzene, 1-bromo-2-[(butylthio)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309978-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-[(butylsulfanyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(S-Butylthiomethyl)-1-bromobenzene can be synthesized through a multi-step process involving the following key steps:

Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is typically achieved through an electrophilic aromatic substitution reaction using bromine (Br2) and a Lewis acid catalyst such as iron(III) bromide (FeBr3).

Formation of 2-[(butylsulfanyl)methyl]benzene: The next step involves the introduction of the butylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a suitable butylsulfanyl reagent is reacted with the bromobenzene derivative.

Final Bromination: The final step involves the bromination of the intermediate compound to introduce the bromine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 2-(S-Butylthiomethyl)-1-bromobenzene typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(S-Butylthiomethyl)-1-bromobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the butylsulfanyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of a polar solvent and a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution Reactions: Various substituted benzene derivatives.

Oxidation Reactions: Sulfoxides or sulfones.

Reduction Reactions: Dehalogenated or reduced sulfur-containing compounds.

Scientific Research Applications

2-(S-Butylthiomethyl)-1-bromobenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(S-Butylthiomethyl)-1-bromobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom can participate in halogen bonding interactions, while the butylsulfanyl group can interact with sulfur-containing biomolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include:

2-(Diphenylphosphino)-1-bromobenzene (CAS 698482): A bromobenzene derivative with a diphenylphosphino group. Unlike 2-(S-Butylthiomethyl)-1-bromobenzene, this compound features a phosphorus-based ligand, making it highly effective in transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura, Stille) due to its strong π-acceptor properties .

1-Bromo-2-(methylthio)benzene : A simpler analog lacking the branched S-butyl chain. The shorter alkyl chain reduces steric hindrance but may limit stability in certain reaction conditions.

2-Bromo-S-phenylbenzothioate : A sulfur-ester derivative with distinct electronic and steric profiles compared to the thiomethyl-substituted compound.

Physicochemical Properties

Toxicity and Handling

- 2-(Diphenylphosphino)-1-bromobenzene is classified as Acute Toxicity 4 (Oral) and requires N95 masks and gloves due to combustibility (WGK 3) . Similar precautions are advisable for 2-(S-Butylthiomethyl)-1-bromobenzene, though specific toxicity data are unavailable.

Research Findings and Limitations

- Gaps in Data : The provided evidence lacks direct information on 2-(S-Butylthiomethyl)-1-bromobenzene, necessitating extrapolation from structurally related compounds. For example, the S-butylthiomethyl group’s steric bulk may hinder reactivity in sterically demanding reactions compared to smaller thioethers.

- Synthetic Utility : While phosphine-based bromoarenes dominate catalysis literature, sulfur-substituted analogs like 2-(S-Butylthiomethyl)-1-bromobenzene may find niche roles in photoredox catalysis or as chiral auxiliaries.

Biological Activity

Overview

2-(S-Butylthiomethyl)-1-bromobenzene is a sulfur-containing organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound's structure, featuring a bromobenzene moiety and a butylthiomethyl group, suggests possible interactions with biological systems, particularly in terms of enzyme inhibition and receptor modulation.

- Molecular Formula : C10H13BrS

- Molecular Weight : 251.18 g/mol

- Melting Point : Not specified in available literature

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane

Biological Activity Data

The following table summarizes the biological activities reported for 2-(S-butylthiomethyl)-1-bromobenzene and related compounds:

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of tumor cell proliferation | |

| Antimicrobial Activity | Inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of protein kinases |

Case Studies and Research Findings

-

Anticancer Properties

- A study investigating the effects of sulfur-containing compounds on breast cancer cells demonstrated that derivatives similar to 2-(S-butylthiomethyl)-1-bromobenzene significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the inhibition of the fibroblast growth factor receptor (FGFR) signaling pathway, which is critical in cancer progression .

- Antimicrobial Effects

-

Enzyme Inhibition Studies

- Enzyme assays revealed that 2-(S-butylthiomethyl)-1-bromobenzene could act as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition could lead to decreased cellular proliferation rates and increased apoptosis in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.